molecular formula C10H5BrF3N B6314354 5-Bromo-2-(trifluoromethyl)quinoline CAS No. 176722-71-7

5-Bromo-2-(trifluoromethyl)quinoline

Cat. No.: B6314354
CAS No.: 176722-71-7
M. Wt: 276.05 g/mol
InChI Key: HUQUQPOWIYVIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Organic and Medicinal Chemistry Research

The quinoline scaffold, a fused heterocyclic system of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. nih.govbohrium.comresearchgate.net Its versatile structure serves as a building block for a vast array of synthetic compounds and is found in numerous natural products, most notably the Cinchona alkaloids. nih.gov This widespread presence is attributed to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. nih.govnih.gov

Quinolines are considered "privileged structures" in drug discovery, meaning they are molecular frameworks that are able to bind to multiple, unrelated biological targets. tandfonline.com This has led to the development of quinoline-based drugs with applications as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents. researchgate.netnih.govnih.gov The adaptability of the quinoline ring system allows for extensive chemical modification, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their therapeutic effects. tandfonline.com Consequently, the quinoline scaffold remains a focal point of intensive research, with numerous derivatives under clinical investigation for various diseases. tandfonline.com

Impact of Trifluoromethyl Substitution on Molecular Properties and Reactivity

The introduction of a trifluoromethyl (-CF3) group into an organic molecule can dramatically alter its physical and chemical properties, a strategy frequently employed in drug design. bohrium.comhovione.com The -CF3 group is a strong electron-withdrawing group, which can significantly influence the acidity or basicity of nearby functional groups. wikipedia.org Its high electronegativity is intermediate between that of fluorine and chlorine. wikipedia.org

One of the most significant impacts of trifluoromethylation is the enhancement of metabolic stability. mdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group resistant to metabolic degradation, which can lead to a longer biological half-life for a drug candidate. mdpi.com Furthermore, the trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. mdpi.comnih.gov This substituent is often used as a bioisostere for a chlorine atom or a methyl group, allowing for the modification of a compound's properties while maintaining a similar size. wikipedia.org The unique properties imparted by the trifluoromethyl group have led to its incorporation into a number of successful drugs. wikipedia.org

Overview of Academic Research Trajectories for 5-Bromo-2-(trifluoromethyl)quinoline

The academic research surrounding this compound is primarily focused on its utility as a versatile intermediate in the synthesis of more complex molecules, particularly those with potential applications in medicinal chemistry and materials science. The presence of three key features—the quinoline core, the bromo substituent, and the trifluoromethyl group—provides a rich platform for a variety of chemical transformations.

Researchers have explored the use of this compound in cross-coupling reactions, where the bromine atom can be replaced with various other functional groups to build molecular complexity. These reactions are crucial for creating libraries of novel compounds for biological screening. The trifluoromethyl group at the 2-position influences the reactivity of the quinoline ring and provides a stable, lipophilic moiety that is desirable in many drug candidates. The quinoline nitrogen itself can also participate in reactions, further expanding the synthetic possibilities. While specific studies on this compound itself are not extensively detailed in publicly available literature, its structural motifs are present in compounds investigated for their biological activities, suggesting its role as a key building block in the discovery of new chemical entities.

Chemical and Physical Properties

PropertyValue
CAS Number 176722-71-7
Molecular Formula C10H5BrF3N
Molecular Weight 272.06 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-7-2-1-3-8-6(7)4-5-9(15-8)10(12,13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQUQPOWIYVIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(F)(F)F)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 2 Trifluoromethyl Quinoline and Its Derivatives

Classical and Modified Cyclocondensation Strategies for Quinoline (B57606) Core Construction

The formation of the quinoline ring system has traditionally relied on several named reactions that involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds. These methods, while foundational, often face challenges such as harsh reaction conditions and lack of regioselectivity. nih.gov

Pfitzinger Reaction Analogues for 5-Bromo-2-(trifluoromethyl)quinoline Synthesis

The Pfitzinger reaction, a modification of the Friedländer synthesis, typically involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgyoutube.com The reaction proceeds through the hydrolysis of the amide bond in isatin to form a keto-acid, which then reacts with the carbonyl compound to form an imine. wikipedia.org Subsequent cyclization and dehydration afford the quinoline ring. wikipedia.org While direct synthesis of this compound via the Pfitzinger reaction is not extensively documented, analogous syntheses of substituted quinolines suggest its potential applicability. nih.govwikipedia.org

The Halberkann variant, which utilizes N-acyl isatins, leads to the formation of 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org This variation could be adapted to introduce the desired substituents.

Skraup Synthesis and its Regiochemical Considerations in Trifluoromethylated Quinoline Formation

The Skraup synthesis is a classic method for preparing quinolines by reacting a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. researchgate.netiipseries.org A modified Skraup synthesis can be employed to produce substituted quinolines by using a substituted acrolein or a vinyl ketone instead of glycerol. researchgate.net

A notable application of this methodology is the synthesis of 5-bromo-7-(trifluoromethyl)quinoline. nus.edu.sg This process involves an initial Skraup condensation of m-trifluoromethylaniline with glycerol in sulfuric acid at elevated temperatures. nus.edu.sg The resulting 7-(trifluoromethyl)quinoline (B1331143) is then subjected to bromination using N-bromosuccinimide (NBS) in concentrated sulfuric acid to yield the final product. nus.edu.sg This two-step approach highlights the utility of the Skraup reaction in creating a substituted quinoline core, which can be further functionalized.

However, the regiochemistry of the Skraup-Doebner-Von Miller synthesis can be influenced by the reactants. For instance, the condensation of anilines with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid has been shown to produce 2-carboxy-4-arylquinolines, a reversal of the standard regiochemistry. researchgate.net This reversal is proposed to occur through a 1,2-addition of the aniline to the ketoester, followed by cyclization and oxidation. researchgate.net

Friedlander and Combes Quinoline Syntheses for Related Systems

The Friedländer synthesis offers a versatile and efficient route to polysubstituted quinolines through the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. nih.govnih.govorganic-chemistry.org This reaction can be catalyzed by various acids, including trifluoroacetic acid and Lewis acids. wikipedia.org The mechanism can proceed through either an aldol (B89426) addition followed by dehydration and imine formation, or through initial Schiff base formation followed by an Aldol reaction and elimination. wikipedia.org While direct application to this compound is not explicitly detailed, the general applicability of the Friedländer synthesis for producing 2- and 3-substituted quinolines makes it a relevant strategy. nih.govnih.gov

The Combes quinoline synthesis provides a pathway to 2,4-substituted quinolines by reacting anilines with β-diketones in the presence of an acid catalyst, typically concentrated sulfuric acid. iipseries.orgwikipedia.org The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes acid-catalyzed ring closure. wikipedia.org Studies on the Combes synthesis have shown that the interplay of steric and electronic effects can direct the regiochemical outcome, favoring the formation of 2-CF3-quinolines. wikipedia.org This regiochemical control is a significant consideration for the synthesis of specifically substituted quinolines.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These methods offer high efficiency and functional group tolerance, making them invaluable for the synthesis of complex molecules like this compound and its derivatives.

Suzuki-Miyaura Coupling Strategies for Arylation and Alkylation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide or triflate. nih.gov This reaction is particularly effective for creating C(sp2)–C(sp2) bonds, essential for synthesizing biaryl motifs. rsc.org

In the context of quinoline synthesis, the Suzuki-Miyaura coupling has been successfully employed for the arylation of haloquinolines. researchgate.net For instance, 5,7-dihalogenated quinolines have been subjected to Suzuki-Miyaura coupling to introduce aryl groups. researchgate.net The reaction conditions, including the choice of palladium catalyst and base, are critical for achieving high yields. For example, Pd(dppf)Cl2 is a commonly used catalyst, and potassium acetate (B1210297) can serve as the base for the formation of aryl boronate esters. rsc.org

The regioselectivity of the Suzuki-Miyaura coupling on polyhalogenated substrates is an important consideration. In the case of 5-bromo-2-chloropyridine, the reaction with Pd(PPh3)4 occurs exclusively at the C-5 position, indicating that the weaker C-Br bond is more reactive under these conditions. rsc.org This principle can be applied to the selective functionalization of bromo-substituted quinolines.

CatalystBaseReactantsProductYield (%)
Pd(dppf)Cl2K3PO45-Bromo-1,2,3-triazine, 4-tert-butylphenylboronic acid5-(4-tert-butylphenyl)-1,2,3-triazine81
Pd(PPh3)4K3PO42-bromo-5-(bromomethyl)thiophene, various aryl boronic acids2-(bromomethyl)-5-aryl-thiophenes25-76

Ullmann-Type Coupling Methodologies for Bromine Retention

The Ullmann reaction traditionally refers to the copper-catalyzed synthesis of symmetric biaryls from aryl halides at high temperatures. organic-chemistry.org "Ullmann-type" reactions encompass a broader range of copper-catalyzed nucleophilic aromatic substitutions between aryl halides and various nucleophiles. organic-chemistry.org

A key feature of the Ullmann coupling is its potential to proceed while retaining other halogen substituents on the aromatic ring, depending on the reaction conditions and the nature of the nucleophile. The classic Ullmann condensation involves a copper(I) active species that undergoes oxidative addition with the aryl halide. organic-chemistry.org While specific applications of Ullmann coupling to this compound are not extensively reported, its utility in forming C-C bonds in the presence of a bromine atom makes it a potentially valuable tool for the synthesis of its derivatives, particularly where the retention of the bromine atom for subsequent transformations is desired.

Chemoselective and Regioselective Functionalization of Polyhalogenated Quinoline Precursors

The selective functionalization of quinolines bearing multiple halogen atoms is a powerful strategy for creating diverse derivatives. The differing reactivity of various carbon-halogen bonds allows for site-selective modifications, typically through transition-metal-catalyzed cross-coupling reactions. rsc.orgnih.gov

In dihaloquinolines, the position of the halogen significantly influences its reactivity. For instance:

2,4-Dihaloquinolines: Suzuki-Miyaura coupling (SMC) reactions preferentially occur at the C2 position. rsc.org However, lithium-halogen exchange demonstrates the opposite regioselectivity, proceeding at the C4 position. researchgate.net This dichotomy allows for controlled, sequential functionalization. Studies have also shown that the choice of palladium catalyst system and ligands can switch the arylation site-selectivity from the typical C2 to the atypical C4 position. nih.govwhiterose.ac.uk

3,4-Dihaloquinolines: These substrates preferentially undergo coupling at the C4 position. rsc.org

Other Dihaloquinolines: For combinations like 2,6-, 2,8-, 3,6-, and 4,6-dihaloquinolines, achieving high regioselectivity can be more challenging. rsc.orgresearchgate.net

The principle of chemoselectivity is based on the relative reactivity of the C-X bonds. In substrates with different halogens (e.g., 2-bromo-4-iodoquinoline), palladium-catalyzed cross-coupling reactions can be directed to the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations. researchgate.net This selectivity is crucial for the stepwise introduction of different functional groups onto the quinoline core.

Table 1: Regioselectivity in Cross-Coupling of Dihaloquinolines

Dihaloquinoline SubstratePreferential Reaction Site (Suzuki-Miyaura Coupling)Reference
2,4-DihaloquinolineC2 rsc.org
3,4-DihaloquinolineC4 rsc.org
2-Bromo-4-iodoquinolineC4 (due to higher C-I reactivity) researchgate.net

Other Advanced Synthetic Transformations and Derivatizations

Beyond the functionalization of pre-halogenated systems, other advanced methods are employed to synthesize and derivatize the this compound scaffold.

Direct halogenation of the quinoline ring is a fundamental tool for creating precursors like the target compound. Metal-free methods have been developed for the C5-selective halogenation of quinoline derivatives. rsc.orgrsc.org For example, using readily available N-halosuccinimides (NCS, NBS, and NIS) in water provides an efficient and environmentally friendly route to C5-halogenated quinolines. rsc.org Another operationally simple, metal-free protocol uses trihaloisocyanuric acid as an inexpensive and atom-economical halogen source for the C5-halogenation of 8-substituted quinolines at room temperature. semanticscholar.orgresearchgate.netrsc.org

Functional group interconversions (FGI) are key transformations that allow for the conversion of one functional group into another, dramatically altering the molecule's properties. solubilityofthings.com For instance, a bromo-substituent, like the one at C5 in the title compound, can be converted into other functionalities through various cross-coupling reactions. Diazotization of halogen-substituted 4-aminoquinolines, followed by coupling with reagents like dimethylamine, is another pathway to create complex derivatives. nih.gov The 2-position of halogenated quinolines has also been synthetically tuned via alkylation and reductive amination pathways to optimize biological activity. nih.gov

Direct C-H functionalization has emerged as a powerful, atom-economical strategy that avoids the need for pre-functionalized substrates. nih.govnih.govmdpi.com This approach allows for the direct formation of C-C or C-X bonds on the quinoline core. nih.gov

C2-Functionalization: The C2 position is electronically favored for functionalization due to its proximity to the nitrogen atom. nih.gov Palladium-catalyzed arylation, often on the corresponding quinoline N-oxide, is a common method. nih.gov Iron-catalyzed C2-alkenylation of quinoline-N-oxides has also been reported, offering a greener alternative. rsc.org

C3-Functionalization: Nickel-catalyzed electrophilic C-H functionalization at the C3 position has been achieved using Grignard reagents at room temperature. rsc.org

C5-Functionalization: While less common, methods for remote C-H halogenation at the C5 position have been developed, particularly for 8-substituted quinolines. rsc.orgsemanticscholar.org

C8-Functionalization: Rhodium catalysts, particularly with N-heterocyclic carbene (NHC) ligands, have been shown to direct arylation exclusively to the C8 position of unmodified quinolines. acs.org Visible-light-mediated photocatalysis offers a transition-metal-free strategy for C8-arylation. rsc.org

Table 2: Examples of Regioselective C-H Functionalization of Quinolines

PositionMethodologyCatalyst/ReagentReference
C2Arylation of Quinoline N-OxidePd(OAc)₂, Ag₂CO₃ nih.gov
C2Alkenylation of Quinoline N-OxideFeSO₄ rsc.org
C3Electrophilic FunctionalizationNi-catalyst, Grignard reagent rsc.org
C8Direct ArylationRh(NHC) system acs.org
C8Photocatalytic ArylationChlorophyll (organic photocatalyst) rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer high efficiency and complexity generation. tandfonline.com Several classic named reactions for quinoline synthesis, such as the Doebner-von Miller, Friedländer, and Combes syntheses, are examples of MCRs or can be adapted into MCR formats. tandfonline.comnih.govresearchgate.net These methods typically involve the condensation of anilines with carbonyl compounds to construct the quinoline ring. nih.gov For instance, a copper-catalyzed intermolecular decarboxylative cascade of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines. organic-chemistry.org A cobalt-catalyzed C-H activation/cyclization of anilines with alkynes, using DMSO as a C1 building block, provides another efficient route to quinoline products. acs.org

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of these synthetic reactions is crucial for optimizing conditions and predicting outcomes.

Cross-Coupling: The mechanism of Suzuki-Miyaura coupling on dihaloquinolines involves the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The regioselectivity is often dictated by the relative bond dissociation energies of the C-X bonds and the stability of the organopalladium intermediates. rsc.orgnih.gov

C-H Functionalization: The mechanism for C-H activation varies with the metal and directing group. For palladium-catalyzed C2-arylation of quinoline N-oxides, an inner-sphere concerted metalation-deprotonation (CMD) pathway is often proposed. nih.gov For C8-arylation using rhodium catalysts, the specific role of the NHC ligand is critical in controlling the regioselectivity, though the exact mechanism is still under investigation. acs.org

Doebner-von Miller Synthesis: Mechanistic studies using 13C-labeled ketones have suggested that this reaction proceeds via a fragmentation-recombination mechanism. The aniline initially undergoes conjugate addition to the α,β-unsaturated ketone, followed by fragmentation into an imine and the ketone, which then recombine to form the quinoline product. nih.gov

DFT Studies: Density Functional Theory (DFT) calculations are increasingly used to probe reaction mechanisms and predict molecular properties. rsc.orgnih.govresearchgate.net These computational studies can help elucidate transition states and intermediates, for example, in iridium-quinoid catalyzed C-H functionalization, to determine whether a reaction proceeds via a radical pathway or direct carbene transfer. rsc.org DFT can also predict the chemical reactivity and kinetic stability of synthesized quinoline derivatives by analyzing the HOMO-LUMO energy gap. nih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on sustainability. acs.orgijpsjournal.com Traditional quinoline syntheses often require harsh conditions, toxic reagents, and high temperatures. tandfonline.comresearchgate.net Green chemistry aims to mitigate these issues. nih.gov

Key sustainable approaches include:

Use of Greener Solvents: Performing reactions in water or using deep eutectic solvents or ionic liquids reduces reliance on volatile organic compounds. rsc.orgijpsjournal.com

Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts (like Pd and Rh) with more abundant and less toxic metals such as iron, copper, or chromium is a major goal. rsc.orgorganic-chemistry.orgrsc.org Metal-free catalysis, for example in C5-halogenation, represents an even greener alternative. rsc.orgsemanticscholar.org

Energy-Efficient Methods: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.comresearchgate.netijpsjournal.com

Atom Economy: C-H functionalization and multicomponent reactions are inherently more atom-economical as they reduce the number of synthetic steps and the generation of waste products. mdpi.comacs.org Acceptorless dehydrogenative coupling, which releases only water and hydrogen gas as byproducts, is another example of a highly atom-economical process. rsc.org

Nanocatalysis Applications

The use of nanocatalysts in organic synthesis has gained considerable attention due to benefits like high efficiency, reusability, and often milder reaction conditions. acs.org Various nanocatalysts have been successfully employed for the synthesis of quinoline derivatives through methods like the Friedländer annulation. researchgate.netnih.gov

Research has demonstrated the utility of diverse nanocatalysts, including those based on iron, copper, zinc, and titanium, for constructing the quinoline core. acs.orgnih.gov For instance, magnetic nanoparticles such as copper ferrite (B1171679) (CuFe₂O₄ NPs) have been used to catalyze quinoline synthesis in water, providing good yields and short reaction times. nih.gov Similarly, Fe₃O₄ nanoparticles have proven effective in solvent-free, four-component reactions to produce polyhydroquinoline derivatives with high yields (85–96%) and easy magnetic separation of the catalyst. nih.gov

Another approach involves using Li⁺ modified nanoporous Na⁺-montmorillonite as a novel nanocatalyst for the synthesis of polysubstituted quinolines under solvent-free conditions. researchgate.net This method, proceeding via the Friedländer annulation, has been shown to be effective for reactions between 2-aminoaryl ketones and α-methylene ketones, yielding products in as little as 0.5 to 2 hours. researchgate.net While direct synthesis of this compound using these specific catalysts is not explicitly detailed in the reviewed literature, the versatility of these methods suggests their potential applicability for synthesizing such halogenated and trifluoromethylated derivatives. The general schemes accommodate a variety of substituted starting materials, indicating that appropriately chosen 2-aminoaryl ketones and carbonyl compounds could yield the desired complex quinoline. nih.govnih.gov

Interactive Table: Nanocatalysts in Quinoline Synthesis

Catalyst Reaction Type Key Features Yield Range Reference
Li⁺ modified Na⁺-MMT Friedländer Annulation Solvent-free, reusable catalyst 95% (for specific examples) researchgate.net
CuFe₂O₄ NPs Friedländer Condensation Water as solvent, rapid reaction Good nih.gov
Fe₃O₄ MNPs Four-component reaction Solvent-free, reusable, short reaction time 85-96% nih.gov
γ-Fe₂O₃@HAp-SO₃H Three-component reaction Magnetically recoverable, high yields 84-95% nih.gov

Spectroscopic and Structural Elucidation Studies of 5 Bromo 2 Trifluoromethyl Quinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For derivatives of 5-Bromo-2-(trifluoromethyl)quinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed for a full structural assignment.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In the aromatic region of the spectrum for a this compound derivative, a set of distinct signals corresponding to the protons on the quinoline (B57606) core is expected. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the trifluoromethyl group, as well as the anisotropic effects of the aromatic system. ucl.ac.uk

The protons on the quinoline ring system typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm. For a related compound, 5-Bromo-2-(trifluoromethyl)pyridine, the aromatic protons are observed at δ 8.82, 8.05, and 7.61 ppm. rsc.org The protons on the carbocyclic ring of the quinoline system (H-6, H-7, and H-8) and the heterocyclic ring (H-3 and H-4) will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) depending on their coupling with adjacent protons. The specific chemical shifts and coupling constants (J values) allow for the precise assignment of each proton. For instance, in related 4-(trifluoromethyl)quinoline (B1586426) derivatives, the H-3 proton often appears as a singlet if there is no substituent at the 2-position, while other protons show complex splitting patterns. wiley-vch.de

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 ~7.8 - 8.2 d ~8.5 - 9.0
H-4 ~8.2 - 8.6 d ~8.5 - 9.0
H-6 ~7.9 - 8.1 t ~7.5 - 8.0
H-7 ~7.7 - 7.9 dd ~7.5, ~1.5

Note: These are estimated values based on data from structurally similar compounds. Actual experimental values may vary.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

For this compound, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to the ten carbon atoms of the quinoline ring system and the trifluoromethyl group. The chemical shifts are significantly affected by the attached functional groups. The carbon atom attached to the bromine (C-5) would appear in the range of δ 115-125 ppm. The carbon of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms (¹JCF), typically in the range of δ 120-125 ppm. beilstein-archives.org The carbons of the quinoline ring are expected to resonate in the aromatic region (δ 120-150 ppm). For example, in various 4-(trifluoromethyl)quinoline derivatives, the quinoline carbons appear in a range from approximately δ 118 to δ 163 ppm. wiley-vch.de

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~145 - 150 (q)
C-3 ~122 - 126
C-4 ~135 - 140
C-4a ~128 - 132
C-5 ~118 - 122
C-6 ~130 - 135
C-7 ~125 - 130
C-8 ~127 - 132
C-8a ~147 - 152

Note: These are estimated values based on data from structurally similar compounds. 'q' denotes a quartet due to C-F coupling. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique used specifically for the characterization of fluorine-containing compounds. nih.gov The trifluoromethyl group in this compound will give a sharp singlet in the ¹⁹F NMR spectrum, as there are no neighboring fluorine or hydrogen atoms to cause splitting. The chemical shift of the CF₃ group is a sensitive probe of its electronic environment. In related 2-substituted-4-(trifluoromethyl)quinolines, the ¹⁹F NMR signal for the CF₃ group appears around δ -62 ppm. wiley-vch.de For 5-Bromo-2-(trifluoromethyl)pyridine, a similar compound, the signal is at δ -67.9 ppm. rsc.org This region is characteristic for CF₃ groups attached to an aromatic ring.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound This is an interactive data table. Click on the headers to sort.

Group Predicted Chemical Shift (δ, ppm) Multiplicity

Note: Chemical shifts are relative to a standard such as CFCl₃. 's' denotes a singlet.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. spectrabase.com

The FT-IR spectrum of this compound is expected to show several key absorption bands. The C-H stretching vibrations of the aromatic quinoline ring are typically observed in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the quinoline ring system will produce a series of sharp bands in the 1400-1650 cm⁻¹ range. The strong C-F stretching vibrations of the trifluoromethyl group are expected to be prominent in the region of 1100-1300 cm⁻¹. The C-Br stretching vibration will appear at lower frequencies, typically in the 500-650 cm⁻¹ range. In a related complex molecule, (E)-5-bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one, C-C stretching vibrations were observed at 1614 and 1328 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong signals in the Raman spectrum, which can aid in the detailed assignment of skeletal modes.

Table 4: Predicted FT-IR and Raman Vibrational Frequencies for this compound This is an interactive data table. Click on the headers to sort.

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Quinoline Ring (C=C, C=N) Stretching 1400 - 1650
Trifluoromethyl (C-F) Stretching 1100 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated π-systems. rsc.org The quinoline ring system is a chromophore that absorbs UV light. The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions.

For quinoline itself, characteristic absorption bands are observed around 270 nm and 313 nm. The introduction of substituents like the bromo and trifluoromethyl groups can cause a shift in the absorption maxima (λ_max) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect the intensity of the absorption. Studies on substituted quinolines have shown absorption bands in the range of 280 to 510 nm. researchgate.net For example, a series of trifluoromethylated quinoline-phenol Schiff bases displayed strong absorption bands between 270 nm and 430 nm. beilstein-archives.org The UV-Vis spectrum of this compound would be crucial in understanding the extent of electronic conjugation and the effect of the substituents on the electronic structure of the quinoline core.

Table 5: Expected UV-Vis Absorption Maxima for this compound This is an interactive data table. Click on the headers to sort.

Transition Type Expected λ_max (nm)
π → π* ~280 - 350

Note: These are estimated ranges based on data from quinoline and its derivatives. The solvent can also influence the position of the absorption maxima.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nih.gov For this compound (C₁₀H₅BrF₃N), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or a protonated species [M+H]⁺.

The theoretical monoisotopic mass of C₁₀H₅⁷⁹BrF₃N is 274.9557 g/mol . HRMS can measure this mass with an accuracy of a few parts per million (ppm), allowing it to be distinguished from other possible elemental compositions with the same nominal mass. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be clearly visible in the mass spectrum, presenting as two peaks of nearly equal intensity separated by two mass units, further confirming the presence of a single bromine atom in the molecule.

Table 6: List of Compounds Mentioned

Compound Name
This compound
5-Bromo-2-(trifluoromethyl)pyridine
4-(Trifluoromethyl)quinoline
(E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one
Quinoline
Trifluoromethylated quinoline-phenol Schiff bases
5-Bromo-8-(trifluoromethyl)quinoline

X-ray Crystallography for Solid-State Molecular Architecture Determination

For instance, studies on other halogenated quinolines reveal common packing motifs and intermolecular interactions that are likely to be relevant. The presence of a bromine atom and a trifluoromethyl group on the quinoline scaffold introduces specific electronic and steric features that would govern its crystal packing.

Crystal Packing and Intermolecular Interaction Analysis

The crystal packing of organic molecules is dictated by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. In the case of this compound, the bromine atom is a potential halogen bond donor, while the nitrogen atom of the quinoline ring can act as a halogen bond acceptor.

Analysis of analogous structures, such as quinolin-8-yl 4-chlorobenzoate, reveals the significant role of various weak interactions in stabilizing the crystal structure. chemicalbook.com In the crystal of a 2-chloro-3-formylquinoline derivative, molecules are linked by C—H⋯π interactions, forming zigzag chains. bldpharm.com It is plausible that this compound would exhibit similar interactions, with the electron-withdrawing trifluoromethyl group influencing the electrostatic potential of the quinoline ring system and thus modulating any π-π stacking or C-H...π interactions.

Conformational and Dihedral Angle Investigations

In a study of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide, which has two molecules in the asymmetric unit, the dihedral angles between the phenol (B47542) and quinoline moieties were found to be 6.05(15)° and 1.89(13)°, indicating a nearly coplanar arrangement. google.comuni.lu For this compound, the key conformational feature would be the orientation of the trifluoromethyl group relative to the quinoline plane. Free rotation of the CF₃ group is expected, but certain orientations may be favored in the solid state to minimize steric hindrance and optimize intermolecular contacts.

A hypothetical data table for the dihedral angles of a related quinoline derivative is presented below to illustrate the type of information obtained from X-ray crystallography.

Table 1: Illustrative Dihedral Angles in a Substituted Quinoline Derivative (Note: This data is for an analogous compound and not for this compound)

Torsion Angle Value (°)
C1-C2-C3-C4 0.5
N1-C9-C8-C7 -1.2
C2-C3-S1-O1 75.4

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (d_norm) onto the surface, one can identify regions of close contact between molecules, which correspond to intermolecular interactions.

A study on a hexahydroquinoline derivative showed that the most significant contributions to the crystal packing were from H⋯H (around 70%), C⋯H/H⋯C (around 20%), and O⋯H/H⋯O (around 8-9%) interactions. bldpharm.com In a 2-chloro-3-formylquinoline hydrazone derivative, the contributions were H⋯H (35.5%), C⋯H/H⋯C (33.7%), and Cl⋯H/H⋯Cl (12.3%). bldpharm.com For methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate, the dominant contacts were H⋯H (43.8%), followed by C⋯H/H⋯C (14.3%), N⋯H/H⋯N (14.1%), and O⋯H/H⋯O (9.9%). google.com

For this compound, one would anticipate significant contributions from H···H, C···H/H···C, and contacts involving the bromine and fluorine atoms (Br···H, Br···N, F···H, etc.). The trifluoromethyl group, being a good electron acceptor, could also participate in C-H···F hydrogen bonds. The relative percentages of these contacts would determine the hierarchy of interactions governing the crystal packing.

An illustrative breakdown of intermolecular contacts from a Hirshfeld surface analysis of a related compound is provided in the table below.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Analogous Quinoline Derivative (Note: This data is for an analogous compound and not for this compound)

Contact Type Contribution (%)
H···H 45.2
C···H/H···C 25.8
O···H/H···O 12.1
N···H/H···N 8.5
Halogen···H/H···Halogen 5.3

Computational and Theoretical Investigations of 5 Bromo 2 Trifluoromethyl Quinoline

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure and properties of molecules. nih.gov By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost. For a molecule like 5-Bromo-2-(trifluoromethyl)quinoline, DFT calculations, typically employing a functional such as B3LYP with a suitable basis set like 6-31G(d,p), would be the foundational step in its theoretical characterization. nih.gov

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define the quinoline (B57606) ring system and its substituents.

The electronic structure, which describes the distribution of electrons within the molecule, can then be analyzed from the optimized geometry. This includes the determination of atomic charges, electron density distribution, and the nature of the chemical bonds. The presence of the electronegative trifluoromethyl group and the bromine atom is expected to significantly influence the electron distribution across the quinoline scaffold.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) (Note: The following data is illustrative for a quinoline derivative and not based on actual calculations for this compound due to the absence of specific literature data.)

Parameter Bond/Angle Predicted Value
Bond Length C2-C(CF3) 1.50 Å
Bond Length C5-Br 1.90 Å
Bond Angle C3-C2-C(CF3) 120.5°
Bond Angle C4-C5-Br 119.8°

Vibrational Frequency Calculations and Spectroscopic Feature Prediction

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. Each calculated frequency corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of chemical bonds.

The results of these calculations are instrumental in predicting the infrared (IR) and Raman spectra of the molecule. By comparing the calculated vibrational frequencies and their intensities with experimentally obtained spectra, one can confirm the molecular structure and identify characteristic functional groups. For this compound, characteristic vibrational modes associated with the C-Br stretching, C-F stretching of the trifluoromethyl group, and the quinoline ring vibrations would be of particular interest.

Electronic Absorption Spectra Prediction using Time-Dependent DFT (TD-DFT)

To understand the electronic transitions and the ultraviolet-visible (UV-Vis) absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. nih.gov This method allows for the calculation of the excited states of the molecule, providing information about the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption bands. rsc.org

The predicted UV-Vis spectrum would reveal the wavelengths at which the molecule absorbs light, which is a consequence of electrons being promoted from occupied molecular orbitals to unoccupied ones. Analysis of the orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the nature of the electronic excitations (e.g., π-π* or n-π* transitions). rsc.org

Tautomeric Equilibria and Relative Stability Studies

For certain quinoline derivatives, particularly those with hydroxyl or amino substituents, the possibility of tautomerism exists. Tautomers are isomers that readily interconvert, typically through the migration of a proton. While this compound itself is not expected to exhibit significant tautomerism, the computational framework to study such phenomena is well-established.

This would involve identifying potential tautomeric forms, optimizing their geometries, and calculating their relative energies. The tautomer with the lowest energy is predicted to be the most stable and therefore the most abundant form at equilibrium. The energy barriers for the interconversion between tautomers can also be calculated to understand the kinetics of the process.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential (often colored red or yellow) are associated with electron-rich areas that are susceptible to electrophilic attack, such as lone pairs on nitrogen or oxygen atoms. Conversely, regions of positive electrostatic potential (often colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and positive potential near the hydrogen atoms and potentially influenced by the electron-withdrawing substituents.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Assessment

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides insight into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the substituents is expected to lower the energies of both the HOMO and LUMO and affect the magnitude of the energy gap.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Quinoline Derivative (Note: The following data is illustrative and not based on actual calculations for this compound.)

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.8

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to investigate the delocalization of electron density and the nature of intramolecular interactions within a molecule. nih.gov This analysis provides a detailed picture of the bonding and electronic structure by studying the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E2) associated with these interactions quantifies the extent of charge delocalization, which is crucial for molecular stability. nih.gov

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in advanced technologies like optical switching, data storage, and telecommunications. Computational methods, particularly Density Functional Theory (DFT), are employed to predict the NLO properties of molecules. The key parameter for evaluating a molecule's NLO potential is the first-order hyperpolarizability (β). researcher.lifenih.gov A large β value suggests a significant NLO response.

For molecules to exhibit NLO properties, they typically require a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). nih.gov In this compound, the trifluoromethyl group acts as a strong electron-withdrawing group, which can enhance the molecule's NLO response.

While specific data for this compound is not available, a computational study on the structurally similar compound, 5-bromo-2-(trifluoromethyl)pyridine, calculated a first-order hyperpolarizability (β) value of 74.44 × 10⁻³² esu using the DFT/B3LYP/6-31++G(d,p) method. journaleras.com This value is significantly higher than that of urea, a standard reference material for NLO studies, indicating that these types of compounds are promising candidates for NLO applications. nih.govjournaleras.com

CompoundFirst-Order Hyperpolarizability (β) Value (esu)Computational MethodReference
5-bromo-2-(trifluoromethyl)pyridine74.44 × 10-32DFT/B3LYP/6-31++G(d,p) journaleras.com
Urea (Reference)0.3728 × 10-30- journaleras.com

Computational Studies on Reaction Mechanisms and Regioselectivity

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions and understanding the factors that control their regioselectivity. mdpi.com For the synthesis of complex molecules like substituted quinolines, methods such as Density Functional Theory (DFT) can be used to map out reaction pathways, identify transition states, and calculate activation energies. researchgate.net This information is vital for optimizing reaction conditions and predicting the outcomes of new synthetic routes.

Studies on quinoline synthesis, such as the Combes synthesis, have utilized computational approaches to understand how different substituents on the aniline (B41778) and β-diketone reactants influence the regioselectivity of the final quinoline product. wikipedia.org The calculations can reveal the electronic and steric effects that favor one constitutional isomer over another during the rate-determining cyclization step. wikipedia.org

Furthermore, computational investigations into the functionalization of the quinoline ring system help in predicting which positions are most susceptible to electrophilic or nucleophilic attack. mdpi.com For this compound, theoretical studies can elucidate the regioselectivity of further substitutions, guiding synthetic efforts to create more complex derivatives with desired substitution patterns. These studies often involve analyzing the stability of reaction intermediates and the energy barriers of transition states for different potential pathways. researchgate.netchemrxiv.org

In Silico Assessment of Molecular Properties for Biological Relevance

In silico methods are crucial in modern drug discovery for the early assessment of a compound's potential as a drug candidate. These computational tools can predict a wide range of properties, from basic physicochemical characteristics to complex biological interactions.

Molecular Descriptors and Physicochemical Property Prediction

The biological activity of a molecule is heavily influenced by its physicochemical properties. Computational tools are routinely used to predict key molecular descriptors that determine a compound's pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADMET). mdpi.com Important descriptors include molecular weight (MW), lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess a compound's "drug-likeness" and predict its oral bioavailability. researchgate.net For instance, in silico platforms like SwissADME and pkCSM can provide detailed predictions on properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity. mdpi.combenthamdirect.comnih.govscienceopen.com While specific experimental data for this compound is limited, its properties can be estimated based on its structure and comparison with similar compounds.

PropertyPredicted Value/Range for Similar CompoundsSignificance
Molecular Weight (g/mol)~277.07Influences absorption and distribution.
LogP (Lipophilicity)~3.5 - 4.5Affects solubility, permeability, and binding.
Hydrogen Bond Acceptors1 (Nitrogen atom)Influences binding interactions and solubility.
Hydrogen Bond Donors0Influences binding interactions and solubility.
Topological Polar Surface Area (TPSA)~12.89 ŲCorrelates with drug transport and bioavailability.

Note: Values are estimated for this compound based on standard computational models and data from analogous structures.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein or receptor. mdpi.com This method is fundamental in structure-based drug design, allowing researchers to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of their interaction. researchgate.netnih.gov

Docking studies on various quinoline derivatives have demonstrated their potential to interact with a wide range of biological targets. For example, quinolines have been docked against enzymes like HIV reverse transcriptase, DNA gyrase, and various kinases involved in cancer pathways. nih.govmdpi.comsemanticscholar.org The results of these studies are typically reported as a docking score (a measure of binding affinity, usually in kcal/mol) and a detailed analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with key amino acid residues in the protein's active site. nih.govresearchgate.net

Although specific docking studies for this compound are not widely reported, its structural similarity to other biologically active quinolines suggests it could be a candidate for similar investigations to identify potential therapeutic targets.

Quinoline Derivative ClassBiological TargetReported Docking Score Range (kcal/mol)Key InteractionsReference
Pyrimidine-quinoline derivativesHIV Reverse Transcriptase-10.67Interactions with key amino acid residues in the active site. nih.gov
Quinoline-3-carboxamidesATM Kinase-Binding to the hinge region of the kinase. mdpi.com
Thiopyrano[2,3-b]quinolinesCB1a Protein-5.3 to -6.1Interactions with ILE, LYS, VAL, PHE, TRP, GLU residues. nih.gov
Various quinoline derivativesDNA Gyrase-6.0 to -7.33Analysis of binding patterns with the enzyme. semanticscholar.org

Reactivity and Chemical Transformations of 5 Bromo 2 Trifluoromethyl Quinoline

Strategic Introduction of Diverse Substituents via Cross-Coupling and Other Reactions

The bromine atom at the 5-position of the quinoline (B57606) ring is the primary site for introducing a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling the bromoquinoline with various organoboron compounds, typically aryl or vinyl boronic acids or their esters. This allows for the synthesis of 5-aryl- and 5-vinyl-2-(trifluoromethyl)quinolines. The reaction generally proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base.

Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene, leading to the formation of 5-alkenyl-2-(trifluoromethyl)quinolines. ajgreenchem.comijpbs.com This palladium-catalyzed process typically involves reacting the bromoquinoline with an alkene in the presence of a palladium salt and a base. The reaction shows a high degree of trans selectivity in the product. ajgreenchem.com

Sonogashira Coupling: To introduce alkynyl substituents at the 5-position, the Sonogashira coupling is employed. This reaction involves the coupling of 5-bromo-2-(trifluoromethyl)quinoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, usually in the presence of an amine base. theaspd.comresearchgate.net This method is highly effective for synthesizing 5-alkynyl-2-(trifluoromethyl)quinoline derivatives. nih.gov

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed reaction couples the bromoquinoline with a wide range of primary or secondary amines, amides, or N-heterocycles. rsc.orgmdpi.com This transformation is crucial for synthesizing 5-amino-2-(trifluoromethyl)quinoline derivatives, which are versatile intermediates for further functionalization. acs.orgrsc.org

Functionalization of the Quinoline Core at Various Positions

While the C-5 position is readily functionalized via its bromo substituent, modifying other positions of the this compound core is more challenging and typically requires specific strategies such as C-H activation. The electron-withdrawing nature of the trifluoromethyl group and the electronegativity of the quinoline nitrogen atom influence the regioselectivity of these reactions.

Direct C-H functionalization often relies on the use of a directing group to guide a transition metal catalyst to a specific C-H bond. For instance, in related quinoline systems, an amino or amide group at the C-8 position can direct palladium, rhodium, or copper catalysts to functionalize the C-5 or C-7 positions. rsc.org A similar strategy could potentially be applied to derivatives of this compound. For example, rhodium(III)-catalyzed protocols have been developed for the regioselective bromination and amidation at the C-8 position of quinoline N-oxides, demonstrating that functionalization at positions other than the site of halogenation is feasible with appropriate substrate modification. researchgate.net

Without a directing group, C-H functionalization can be less selective. However, the electronic properties of the substituted quinoline ring can favor certain positions. The positions ortho and para to the ring nitrogen (C-2, C-4, C-6, C-8) are generally more electron-deficient and susceptible to nucleophilic attack or certain types of metal-catalyzed C-H activation, while the benzenoid part of the ring behaves more like a substituted benzene (B151609). The presence of the bromine at C-5 and the CF₃ group at C-2 further modifies this reactivity profile.

Reactions Involving the Trifluoromethyl Group and its Influence on Reactivity

The trifluoromethyl (CF₃) group is one of the most stable functional groups in organic chemistry and is generally unreactive under common synthetic conditions. Reactions involving the cleavage of its strong C-F bonds are rare and require harsh conditions or highly specialized reagents.

The primary role of the CF₃ group in this compound is electronic. As a potent electron-withdrawing group, it significantly influences the chemical properties of the quinoline ring system through both inductive (-I) and resonance (-M) effects. mdpi.com This electronic influence has several consequences:

Decreased Basicity: The CF₃ group reduces the electron density on the quinoline ring, including the nitrogen atom, making the compound less basic compared to unsubstituted quinoline.

Activation towards Nucleophilic Attack: The electron-deficient nature of the quinoline ring enhances its susceptibility to nucleophilic aromatic substitution (SₙAr) reactions, particularly at positions activated by the nitrogen and the CF₃ group (e.g., C-4).

Deactivation towards Electrophilic Attack: Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts reactions).

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, a property that is often exploited in medicinal chemistry to improve membrane permeability. mdpi.com

Direct chemical transformation of the CF₃ group itself is not a common strategy for derivatization due to its high stability.

Derivatization for the Synthesis of Complex Heterocyclic Systems

This compound serves as a valuable scaffold for the construction of more complex, fused heterocyclic systems. This is typically achieved through a sequence of reactions where the initial bromo-compound is first converted into a more reactive intermediate, which then undergoes cyclization.

Schiff Bases: The bromo group can be converted to an amino group via Buchwald-Hartwig amination or nucleophilic substitution following activation. The resulting 5-amino-2-(trifluoromethyl)quinoline can then be condensed with various aldehydes or ketones to form Schiff bases (imines). researchgate.netbepls.com These Schiff bases are versatile intermediates themselves and can be used to synthesize other heterocyclic systems or act as ligands for metal complexes. nih.gov

Pyrazolines: Pyrazolines are five-membered heterocyclic compounds that can be synthesized from α,β-unsaturated ketones (chalcones). ijpbs.comresearchgate.net A potential route starting from this compound would involve its conversion to a 5-acetyl derivative via a cross-coupling reaction. This ketone could then undergo a Claisen-Schmidt condensation with an aromatic aldehyde to form the required chalcone intermediate, which upon reaction with hydrazine, would cyclize to form a pyrazoline ring. nih.gov

Pyrimidoquinolines: Fused pyrimido[5,4-c]quinoline systems can be synthesized from appropriately substituted quinoline precursors. rsc.org For example, starting from this compound, a reaction sequence could introduce an amino group at C-4 and a carboxylate group at C-3. This 4-aminoquinoline-3-carboxylate intermediate is a common precursor that can be cyclized with various reagents to form the fused pyrimidine ring, yielding a pyrimido[5,4-c]quinoline derivative. nih.gov

Emerging Research Directions and Future Perspectives

Understanding the Role of the Trifluoromethyl Group in Modulating Molecular Lipophilicity, Metabolic Stability, and Resistance to Enzymatic Degradation

The introduction of a trifluoromethyl (-CF3) group into a molecule is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. scilit.com This is due to the unique combination of properties the -CF3 group imparts, including its size, electronegativity, and the strength of the carbon-fluorine bond. mdpi.comresearchgate.net

The trifluoromethyl group significantly increases the lipophilicity of a molecule, a property that influences its ability to cross cell membranes. mdpi.comresearchgate.net This enhanced lipophilicity can facilitate better in vivo uptake and transport. mdpi.comresearchgate.net The Hansch π value, a measure of lipophilicity, for a -CF3 group is +0.88. mdpi.com While aliphatic fluorination often reduces lipophilicity, the polyfluorinated nature of the -CF3 group typically increases it, which can be a critical factor in modulating a drug candidate's interaction with its biological target. mdpi.comacs.org

One of the most significant advantages of incorporating a -CF3 group is the enhancement of metabolic stability. researchgate.netnih.gov The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a typical carbon-hydrogen bond. mdpi.com This inherent strength makes the trifluoromethyl group highly resistant to oxidative metabolism by enzymes like the cytochrome P450 family, a common pathway for drug degradation in the body. nih.gov By strategically placing the -CF3 group, chemists can block sites on a molecule that are susceptible to metabolic attack, thereby increasing the compound's half-life and bioavailability. nih.gov This resistance to enzymatic degradation is a key reason for the prevalence of the -CF3 group in modern pharmaceuticals. nih.gov

Table 1: Comparison of Physicochemical Properties of Methyl vs. Trifluoromethyl Groups This table provides a comparative overview of the key properties of a methyl group versus a trifluoromethyl group, highlighting the distinct characteristics that the -CF3 group imparts.

Property Methyl Group (-CH3) Trifluoromethyl Group (-CF3) Significance in Molecular Design
Hansch Lipophilicity Parameter (π) +0.56 +0.88 mdpi.com Higher value indicates increased lipophilicity, affecting membrane permeability. mdpi.com
Van der Waals Radius 2.00 Å 2.44 Å The -CF3 group is sterically larger and can serve as a bioisostere for groups like isopropyl. mdpi.comnih.gov
Bond Dissociation Energy (C-X) C-H: ~414 kJ/mol mdpi.com C-F: ~485 kJ/mol mdpi.com The high C-F bond strength confers significant resistance to metabolic degradation. mdpi.comresearchgate.net
Electronegativity Carbon: 2.55, Hydrogen: 2.20 Fluorine: 3.98 The strong electron-withdrawing nature of the -CF3 group alters the electronic properties of the molecule. researchgate.net

Exploration of 5-Bromo-2-(trifluoromethyl)quinoline and its Derivatives as Synthetic Building Blocks for Advanced Functional Materials

The unique electronic properties and dual-handle functionality of this compound make it an attractive starting material for the synthesis of advanced functional materials. The quinoline (B57606) core itself is known to be a component of strongly fluorescent compounds used in applications like electroluminescent materials and dyes. nih.gov The presence of the electron-withdrawing -CF3 group and the synthetically versatile bromine atom allows for systematic modification to fine-tune optical and electronic properties. beilstein-journals.org

Research has demonstrated the successful use of brominated 2-trifluoromethylquinolines in palladium-catalyzed Sonogashira cross-coupling reactions to produce bis- and tris-alkynylated quinolines. nih.govbeilstein-journals.org These reactions leverage the reactivity of the carbon-bromine bond to introduce new carbon-carbon bonds, creating extended π-conjugated systems. The resulting alkynylated quinoline derivatives have been shown to be intensely fluorescent. beilstein-journals.org

Studies on these materials reveal that the substitution pattern and the nature of the substituents on the attached alkyne moieties significantly influence the photophysical properties. beilstein-journals.org For instance, changing the substituents on the terminal phenyl ring of an alkynyl group can cause a bathochromic (red) shift in the absorption maxima and alter the emission intensity. beilstein-journals.org This tunability is crucial for designing materials with specific light-emitting characteristics for applications in fields such as organic light-emitting diodes (OLEDs) and chemical sensors. nih.govrsc.org The 5-bromo position on the quinoline ring provides a key reaction site for these transformations, enabling the construction of complex, functional architectures.

Development of Novel and Efficient Methodologies for Reactivity and Mechanistic Studies

The chemical structure of this compound offers two primary sites for chemical modification: the C-Br bond at the 5-position and the quinoline ring system itself. The development of novel synthetic methodologies focuses on exploiting these reactive centers efficiently and selectively.

The carbon-bromine bond is particularly amenable to a wide range of modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for creating new C-C bonds, while Buchwald-Hartwig amination can be used to form C-N bonds. Recent research has focused on optimizing these reactions for polyhalogenated heterocycles. beilstein-journals.org For example, studies on the Sonogashira reaction with a related dibromo-2-(trifluoromethyl)quinoline demonstrated that high yields of the desired bis-alkynylated product could be achieved by carefully selecting the palladium catalyst and ligand, with Pd(PPh3)4 proving highly effective. beilstein-journals.org

Future research will likely focus on expanding the scope of these reactions and developing new, more sustainable methods, potentially using microwave irradiation or ionic liquids to improve efficiency and reduce harsh reaction conditions, a trend seen in modern quinoline synthesis. nih.gov Mechanistic studies, investigating the step-by-step process of these transformations, are crucial for understanding reactivity and improving reaction outcomes. researchgate.netresearchgate.net Such studies can help explain how the electronic effects of the -CF3 group and the steric environment of the quinoline core influence the reaction pathway.

Table 2: Optimization of Sonogashira Reaction for a Brominated 2-Trifluoromethylquinoline Derivative This table summarizes experimental results from a study optimizing the palladium-catalyzed Sonogashira reaction of 4,8-dibromo-2-(trifluoromethyl)quinoline (B1352717) with phenylacetylene (B144264), which serves as a model for the reactivity of the C-Br bond in such systems. beilstein-journals.org

Entry Pd Catalyst (mol %) Ligand (mol %) Yield (%)
1 Pd(OAc)2 (5) XPhos (10) 100
2 Pd(OAc)2 (2.5) XPhos (5) 100
3 Pd(PPh3)4 (5) - 100
4 Pd(PPh3)4 (2.5) - 100
5 Pd(PPh3)4 (1) - 84

Reaction conditions: Pd catalyst, ligand, Cu catalyst, phenylacetylene (3.0 equiv), dioxane, NEt3, 100 °C, 6 h. beilstein-journals.org

Synergistic Integration of Computational and Experimental Approaches for Rational Design and Discovery in Chemical Research

The convergence of computational modeling and experimental synthesis is accelerating the pace of chemical research and discovery. nih.gov This synergistic approach is particularly valuable for designing novel quinoline derivatives with targeted properties. nih.govmdpi.com For a molecule like this compound, computational tools can predict its reactivity, electronic structure, and potential interactions with biological targets or material matrices before a single experiment is performed.

Computational methods such as Density Functional Theory (DFT) can be used to understand reaction mechanisms and predict the origin of selectivity in complex reactions. researchgate.net In materials science, these calculations can help predict the photophysical properties (e.g., absorption and emission spectra) of new derivatives, guiding the design of functional materials. researchgate.net

In the context of drug discovery, in-silico techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are indispensable. nih.govmdpi.com Researchers can build computational models of target proteins and dock potential inhibitors based on the this compound scaffold to predict binding affinity and interaction modes. nih.gov These predictions help prioritize which derivatives to synthesize, saving significant time and resources. mdpi.com The experimental synthesis and subsequent biological or material testing provide crucial feedback that is used to refine the computational models, creating a powerful design-build-test-learn cycle for rational discovery. amanote.com This integrated approach holds immense promise for unlocking the full potential of versatile building blocks like this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2-(trifluoromethyl)quinoline?

  • Methodology : The synthesis typically involves bromination of a pre-functionalized quinoline core. For example, bromine (Br₂) or N-bromosuccinimide (NBS) can be used under controlled conditions to introduce the bromine atom at the 5-position. Reaction temperature and solvent polarity are critical for regioselectivity. Purification often employs column chromatography or recrystallization .
  • Key Considerations : Ensure inert atmospheres (e.g., nitrogen) to prevent side reactions. Monitor reaction progress via TLC or HPLC to optimize yield (typically 70–85%) .

Q. How is the structure of this compound characterized?

  • Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns (e.g., bromine at C5, trifluoromethyl at C2) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., Br and Cl signatures) .
  • X-ray Crystallography : Resolves steric effects of the trifluoromethyl group and bromine positioning .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination of trifluoromethyl-substituted quinolines be addressed?

  • Strategies :

  • Use directing groups (e.g., hydroxyl or amino groups) to steer bromination to the desired position .
  • Leverage steric effects: The trifluoromethyl group at C2 directs bromination to the less hindered C5 position .
  • Optimize catalysts: Pd-mediated cross-coupling or radical initiators improve selectivity in multi-step syntheses .
    • Case Study : A base-mediated reaction with trimethyl(pentafluoroethyl)silane and potassium tert-butoxide achieved 84% yield with high regioselectivity at −20°C .

Q. What strategies optimize Suzuki-Miyaura coupling reactions involving this compound?

  • Conditions :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in THF or DMF .
  • Base : Cs₂CO₃ or K₃PO₄ enhances transmetalation efficiency .
  • Temperature : 80–100°C for 12–24 hours achieves >90% conversion .
    • Challenges : The electron-withdrawing trifluoromethyl group slows coupling; microwave-assisted synthesis or ligand tuning (e.g., SPhos) can mitigate this .

Q. What biological targets interact with this compound derivatives?

  • Mechanistic Insights :

  • Enzyme Inhibition : Derivatives inhibit cytochrome P450 enzymes (e.g., CYP3A4) via competitive binding to heme domains, disrupting drug metabolism pathways .
  • Antimicrobial Activity : Halogenated quinolines disrupt bacterial DNA gyrase, with MIC values <10 µM against S. aureus .
    • Validation : Use fluorescence polarization assays or X-ray co-crystallography to map binding interactions .

Q. How does the substitution pattern influence electronic properties in material science applications?

  • Structure-Property Relationships :

  • The trifluoromethyl group enhances electron deficiency, making the compound suitable for electron-transport layers in OLEDs .
  • Bromine at C5 enables crosslinking in polymer matrices, improving thermal stability (TGA decomposition >300°C) .
    • Experimental Design : Use cyclic voltammetry to measure redox potentials and DFT calculations to predict charge-transfer efficiencies .

Data Contradictions and Resolutions

  • Synthesis Yields : Reported yields vary (70–95%) due to differences in brominating agents (NBS vs. Br₂) and workup protocols. Validate purity via 19F^{19}\text{F} NMR to detect residual trifluoromethyl precursors .
  • Biological Activity : Discrepancies in enzyme inhibition IC₅₀ values may arise from assay conditions (e.g., pH, cofactors). Standardize protocols using recombinant enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.